Home > Products > Screening Compounds P47100 > Varespladib sodium
Varespladib sodium - 172733-42-5

Varespladib sodium

Catalog Number: EVT-285783
CAS Number: 172733-42-5
Molecular Formula: C21H19N2NaO5
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Varespladib Sodium is an intravenously administered inhibitor of secretory phospholipase A2 (sPLA2) with orphan drug designation. Varespladib is in trial for prevention of Acute Chest Syndrome in the treatment of sickle cell disease.
Source and Classification

Varespladib sodium is classified as a small molecule drug and falls under the category of phospholipase A2 inhibitors. It has been investigated for various medical conditions, including acute coronary syndrome and snakebite envenoming. Its development was initially spearheaded by Anthera Pharmaceuticals, which aimed to explore its efficacy in several inflammatory diseases .

Synthesis Analysis

The synthesis of varespladib sodium involves several steps that typically include the formation of the indole core structure followed by functional group modifications to yield the final sodium salt form. While specific proprietary synthesis routes may not be publicly disclosed in detail, general methods for synthesizing similar compounds often include:

  1. Formation of Indole Backbone: This can be achieved through cyclization reactions involving appropriate precursors such as anilines and α,β-unsaturated carbonyl compounds.
  2. Functionalization: Subsequent reactions may introduce substituents that enhance the biological activity or solubility of the compound.
  3. Salt Formation: The final step typically involves converting the free base form into its sodium salt by reacting with sodium hydroxide or another suitable sodium source.

Technical parameters such as reaction temperatures, solvents used, and reaction times are critical for optimizing yield and purity but are usually proprietary information .

Molecular Structure Analysis

Varespladib sodium possesses a complex molecular structure characterized by an indole ring system, which contributes to its biological activity. The molecular formula is C22H22N2O5, and it features various functional groups that facilitate its interaction with target enzymes.

Key structural features include:

  • Indole Core: This aromatic system is crucial for binding interactions with phospholipase A2.
  • Ketoamide Substituent: Positioned to enhance binding affinity within the active site of the enzyme.
  • Sodium Salt Form: Improves solubility in aqueous solutions, facilitating intravenous administration.

Crystallographic studies have shown that varespladib binds within the hydrophobic channel of phospholipase A2-like toxins, effectively blocking fatty acid access and inhibiting enzyme activity .

Chemical Reactions Analysis

Varespladib sodium primarily undergoes interactions with secretory phospholipase A2 enzymes through competitive inhibition. The key chemical reactions involving varespladib include:

  • Binding Reactions: Varespladib forms non-covalent interactions with specific amino acid residues in the active site of phospholipase A2, such as His48 and Lys49.
  • Inhibition Mechanism: By occupying the hydrophobic channel of the enzyme, varespladib prevents substrate binding (fatty acids), thereby inhibiting enzymatic activity.

The effectiveness of varespladib in neutralizing snake venom toxins has been demonstrated through various in vitro and in vivo studies, showcasing its ability to reverse toxic effects induced by phospholipase A2-like proteins .

Mechanism of Action

The mechanism of action for varespladib sodium involves competitive inhibition of secretory phospholipase A2. By binding to the hydrophobic channel of these enzymes, varespladib prevents fatty acids from accessing their binding sites. This action disrupts the enzyme's ability to hydrolyze membrane phospholipids, which is a critical step in inflammatory processes.

Key aspects of its mechanism include:

  • Inhibition of Inflammatory Pathways: By blocking phospholipase A2 activity, varespladib interrupts the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
  • Reversal of Toxic Effects: In animal models, varespladib has shown efficacy in reversing neurotoxic effects resulting from snake venom exposure by inhibiting myotoxic activities associated with phospholipase A2-like toxins .
Physical and Chemical Properties Analysis

Varespladib sodium exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 402.38 g/mol.
  • Solubility: As a sodium salt, it demonstrates improved solubility in water compared to its free base form.
  • Stability: The compound shows stability under physiological conditions but requires careful handling due to its potent biological activity.

These properties are essential for its formulation as an injectable drug and influence its pharmacokinetic behavior in clinical settings .

Applications

Varespladib sodium has several promising applications:

  • Treatment of Snakebite Envenoming: It has been shown to inhibit venom-induced toxicity effectively in animal models, making it a candidate for treating severe snakebites where traditional antivenoms may fail.
  • Anti-inflammatory Therapy: Initially investigated for conditions like acute coronary syndrome and acute chest syndrome related to sickle cell disease due to its ability to modulate inflammatory responses .
  • Research Tool: Varespladib serves as a valuable tool in biochemical research for studying phospholipase A2 functions and their roles in various pathophysiological processes.
Introduction to Varespladib Sodium: Contextualizing Its Academic Significance

Historical Development and Repurposing Trajectory in Pharmacology

Varespladib sodium (LY315920) emerged from collaborative drug discovery efforts between Eli Lilly and Shionogi & Co. in the late 1990s as a synthetic indole-based inhibitor targeting secretory phospholipase A₂ (sPLA₂) enzymes [1] [4]. Originally developed for chronic inflammatory conditions, it underwent extensive clinical evaluation across 29 trials involving >4,600 subjects for indications including rheumatoid arthritis, asthma, and acute coronary syndrome [2]. The molecule’s development culminated in Phase III trials (VISTA-16) for cardiovascular disease, which were terminated in 2012 due to inadequate efficacy and potential cardiac safety signals [4] [10].

A pivotal repurposing转折点 occurred in 2016 when researchers recognized its potential to neutralize venom-derived sPLA₂ toxins (svPLA₂). This led to its redevelopment as a snakebite envenoming countermeasure, leveraging its broad inhibitory activity against svPLA₂ isoforms globally [2] [4]. In 2019, the FDA granted varespladib orphan drug designation for snakebite, accelerating its current Phase 2 clinical evaluation in India and the United States [2] [8]. This trajectory exemplifies a "falling upward" scenario where pharmacological limitations in one therapeutic domain (chronic inflammation) proved advantageous in another (acute envenoming), owing to svPLA₂'s central role in venom toxicity [2] [7].

Table 1: Key Milestones in Varespladib Development

YearEventSignificance
1999First pharmacological characterizationIdentified as potent sPLA₂ inhibitor (IC₅₀ ~9nM) [1]
2006Acquisition by Anthera PharmaceuticalsTransitioned to Phase II/III trials for cardiovascular disease [4]
2012Termination of VISTA-16 trialPivotal shift toward toxin inhibition research [4] [10]
2016First demonstration of snake venom inhibitionIC₅₀ values in picomolar-nanomolar range against diverse svPLA₂s [2]
2019FDA orphan drug designation for snakebiteAccelerated clinical development pathway [4]

Rationale for Targeting Secretory Phospholipase A2 (sPLA₂) in Therapeutic Interventions

sPLA₂ enzymes catalyze the hydrolysis of membrane phospholipids at the sn-2 position, releasing lysophospholipids and fatty acids like arachidonic acid—precursors to pro-inflammatory eicosanoids [3] [6]. In snake venoms, svPLA₂ isoforms exhibit diverse pathological actions:

  • Catalytic Mechanisms: Neurotoxicity (presynaptic blockade), myotoxicity (membrane disruption), hemolysis, and coagulopathy [2] [7]
  • Non-catalytic Mechanisms: Allosteric potentiation of metalloproteases, ligand-receptor interactions (e.g., nicotinic acetylcholine receptor antagonism) [8] [9]

svPLA₂s are present in >95% of medically significant snake venoms and contribute to antivenom resistance due to their rapid tissue diffusion and small molecular size [2]. Varespladib’s 380.4 Da molecular weight enables deep penetration into tissues inaccessible to IgG-based antivenoms, neutralizing svPLA₂ before irreversible damage occurs [2] [8]. Structural analyses reveal it binds the svPLA₂ hydrophobic channel via hydrogen bonds with His48/Asp49 and hydrophobic interactions with Leu2/Phe126, physically blocking substrate access and allosteric activation [8]. This dual inhibition is critical against both enzymatically active (Asp49) and "catalytically inactive" (Lys49) myotoxins, the latter relying on membrane-disrupting sites (MDiS) modulated by varespladib binding [8].

Table 2: Pathological Effects of svPLA₂ Toxins Neutralized by Varespladib

Toxicity TypeMechanismInhibition Evidence
NeurotoxicityPresynaptic neuromuscular blockadeReversal of paralysis in Micrurus fulvius envenomed pigs [4]
MyotoxicitySarcolemma disruption → CK release50% reduction in plasma CK (MjTX-II toxin) [8]
CoagulopathyProcoagulant activity via factor X activationNormalization of PT/aPTT in Lachesis envenoming [7]
HemorrhageMicrovessel damage75% reduction in hemorrhagic halo area (rat model) [7]

Academic Debates on Pan-sPLA₂ Inhibition vs. Isoform-Specific Selectivity

The broad-spectrum sPLA₂ inhibition by varespladib (effective against groups IIA, V, X, and others) underpins its utility in snakebite but raises concerns in chronic diseases. Key academic contentions include:

  • Therapeutic Breadth vs. Specificity:
  • Advantage: Pan-inhibition enables neutralization of >500 svPLA₂ isoforms from diverse snakes, crucial given venom variability [2] [8].
  • Disadvantage: Chronic use may disrupt physiological sPLA₂ functions (e.g., GIB in digestion, GIIA in bacterial defense) [3] [6]. Rosenson’s studies noted reduced GIIA mass in cardiovascular patients, but downstream consequences remain debated [5].

  • Structural Selectivity Limitations:Varespladib targets evolutionarily conserved residues (His/Asp dyad, Ca²⁺ loop), yielding near-uniform inhibition across isoforms (IC₅₀ 0.001–0.1 µM for human/vsvPLA₂s) [1] [5]. This contrasts with newer inhibitors like LY333013 methyl ester designed for isoform-specific pockets [4].

  • Clinical Context Dichotomy:

  • Snakebite: Pan-inhibition is favorable due to svPLA₂'s acute lethality and functional redundancy [2] [7].
  • Chronic Inflammation: Off-target inhibition may cause compensatory upregulation of non-targeted sPLA₂s (e.g., GIII, GX) or impair host defense, as observed in VISTA-16 [4] [5].

Critically, in vitro assays show varespladib does not inhibit cytosolic (cPLA₂) or calcium-independent (iPLA₂) phospholipases at therapeutic concentrations, preserving intracellular lipid signaling [5]. This pharmacological distinction reinforces its repurposing as a toxin-specific agent rather than a broad anti-inflammatory drug.

Table 3: Selectivity Profile of Varespladib Against sPLA₂ Isoforms

IsoformTissue ExpressionInhibition IC₅₀ (µM)Biological Role
IIASpleen, synovial fluid0.009 [1]Bacterial defense, atherosclerosis
VHeart, lung, macrophages0.015 [5]Eicosanoid generation, lung surfactant catabolism
XSpleen, leukocytes0.007 [5]LDL hydrolysis, foam cell formation
IBPancreas0.020 [1]Digestive phospholipid hydrolysis
IIIBrain, placenta>10 [3]Inflammation resolution, antimicrobial activity

This nuanced pharmacological profile underscores a fundamental principle in drug development: therapeutic value is context-dependent. Varespladib’s "promiscuity," a liability in chronic diseases, becomes an asset in envenoming where rapid, broad toxin neutralization is lifesaving [2] [8].

Properties

CAS Number

172733-42-5

Product Name

Varespladib sodium

IUPAC Name

sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate

Molecular Formula

C21H19N2NaO5

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1

InChI Key

XZZUHXILQXLTGV-UHFFFAOYSA-M

SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+]

Solubility

Soluble in DMSO

Synonyms

Varespladib Sodium

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+]

Isomeric SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.